molecular formula C10H14N6O3 B084144 2'-Amino-2'-deoxyadenosine CAS No. 10414-81-0

2'-Amino-2'-deoxyadenosine

Cat. No. B084144
CAS RN: 10414-81-0
M. Wt: 266.26 g/mol
InChI Key: CQKMBZHLOYVGHW-QYYRPYCUSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Amino-2'-deoxyadenosine involves several chemical reactions, starting from precursor molecules such as 2'-deoxyguanosine. For example, an N-protected derivative of 2-amino-2'-deoxyadenosine is synthesized from 2'-deoxyguanosine through a series of steps including protection, nucleophilic substitution, and deprotection reactions (Gaffney et al., 1984). Another method reported involves the synthesis of fluoresceinylated 2′-deoxyadenosine nucleotides, highlighting the versatility in functionalizing the molecule for various applications (Sarfati & Namane, 1990).

Molecular Structure Analysis

2'-Amino-2'-deoxyadenosine exhibits unique solution conformational characteristics due to the presence of the amino group at the 2' position. Nuclear magnetic resonance (NMR) studies have shown that 2'-amino-2'-deoxyadenosine adopts specific conformations in solution, which are influenced by the orientation of the base relative to the ribose sugar (Plach et al., 1977). This structural analysis is crucial for understanding the molecule's interaction with other biomolecules.

Chemical Reactions and Properties

The chemical reactivity of 2'-Amino-2'-deoxyadenosine is significantly influenced by the amino group, which can participate in various chemical reactions. For instance, the amino group can be involved in nucleophilic substitution reactions, making it a versatile building block for synthesizing nucleotide derivatives and analogs. The molecule's ability to form specific base pairs and its incorporation into oligonucleotides for solid-phase synthesis highlight its utility in molecular biology and chemistry research (Sugiyama et al., 2000).

Physical Properties Analysis

The physical properties of 2'-Amino-2'-deoxyadenosine, such as its melting point, solubility, and stability, are key to its functionality and applications. These properties are determined by the molecule's structure, particularly the amino group at the 2' position, which affects its interactions with solvents and other molecules. The stability of nucleotide analogs and their duplexes with complementary strands is crucial for applications in nucleic acid research and biotechnology.

Chemical Properties Analysis

2'-Amino-2'-deoxyadenosine's chemical properties, including its reactivity, base-pairing behavior, and interactions with enzymes, are central to its biological and chemical applications. The molecule's ability to form stable base pairs with complementary nucleobases, combined with its reactivity towards enzymatic modification, makes it a valuable tool for studying nucleic acid structure, function, and dynamics. Its incorporation into oligonucleotides and the subsequent effects on duplex stability are of particular interest (Seela et al., 2000).

Scientific Research Applications

  • Conformational Analysis in Aqueous Solutions : The solution conformation of 2'-amino-2'-deoxyadenosine was determined using nuclear magnetic resonance, revealing that it adopts the S-syn-g +/t conformation families in solution (Plach, Westhof, Lüdemann, & Mengel, 1977).

  • Synthesis of Oligodeoxyribonucleotide : 2'-Amino-2'-deoxyadenosine was used in the improved synthesis of oligodeoxyribonucleotide, showing high stability towards acids, which is beneficial for solid support synthesis via phosphotriester approach (Mishra & Misra, 1986).

  • Fluorescent DNA Probes : The synthesis of 2'-deoxyadenosine nucleotides with an aliphatic amino chain attached to fluorescein was reported. These compounds provide fluorescent non-radioactive DNA probes (Sarfati & Namane, 1990).

  • Oligodeoxyribonucleotide Synthesis Scheme : 2'-Amino-2'-deoxyadenosine was incorporated in an efficient synthetic scheme for oligodeoxyribonucleotides, followed by successful deblocking using transfer hydrogenation (Watkins, Kiely, & Rapoport, 1982).

  • RNA Solid-Phase Synthesis : A robust synthetic route to a 2'-amino-2'-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis was developed. This is applicable in the evaluation of hydrogen-bond networks in folded RNA (Falschlunger & Micura, 2019).

  • Inhibition of Nucleic Acid Labeling : 3'-Amino-3'-deoxyadenosine, a related compound, was found to strongly inhibit nucleic acid labeling in Ehrlich ascites tumor cells, suggesting a potential application in cancer research (Truman & Klenow, 1968).

  • Preparation of Nucleopeptides : The protection of the exocyclic-amino function of deoxyadenosine was used in the assemblage of nucleopeptides, demonstrating its application in peptide-nucleotide conjugates (Kuyl-Yeheskiely, Tromp, Lefeber, Marel, & Boom, 1988).

  • DNA Duplex Stability : The synthesis and physical characterization of oligodeoxynucleotides containing modified 2'-amino-2'-deoxyadenosine showed increased duplex stability (Gaffney, Marky, & Jones, 1984).

properties

IUPAC Name

(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMBZHLOYVGHW-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-2'-deoxyadenosine

CAS RN

10414-81-0
Record name 2'-Amino-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010414810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Amino-2'-deoxyadenosine
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2'-Amino-2'-deoxyadenosine
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2'-Amino-2'-deoxyadenosine
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2'-Amino-2'-deoxyadenosine
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2'-Amino-2'-deoxyadenosine

Citations

For This Compound
367
Citations
H PLACH, E WESTHOF… - European Journal of …, 1977 - Wiley Online Library
… On the other hand, 2’-amino-2‘-deoxyadenosine … It appears that the base is restricted to the anti conformation in the first two compounds, while in 2’-amino-2’-deoxyadenosine, one third …
Number of citations: 28 febs.onlinelibrary.wiley.com
M Naval, T Michel, JJ Vasseur, F Debart - Bioorganic & medicinal chemistry …, 2002 - Elsevier
… -N-benzoyladenine 7 by the chloromercuri procedure, or from 2,6-dichloropurine by fusion reaction.7, 8 In an effort to get a high yield of α-anomer of 2-amino-2′-deoxyadenosine, we …
Number of citations: 14 www.sciencedirect.com
K MATSUYAMA, Y TAKAHASHI… - The Journal of …, 1979 - jstage.jst.go.jp
… 2'-AMINO-2'-DEOXYADENOSINE … of 2'-amino-2'deoxyadenosine …
Number of citations: 30 www.jstage.jst.go.jp
BL Gaffney, LA Marky, RA Jones - Tetrahedron, 1984 - Elsevier
… that the alternating hexanucleoside pentaphosphate of thymidine and 2-amino-2’-deoxyadenosine [d(TA’),] will … “,” Our route may be used for synthesis of 2-amino-2’-deoxyadenosine …
Number of citations: 128 www.sciencedirect.com
H MORISAWA, T UTAGAWA, S YAMANAKA… - Chemical and …, 1981 - jstage.jst.go.jp
… Keywords——2’-amino—2’—deoxyguanosine; 2’—amino—2’-deoxyadenosine; 9—(2-amino~ 2-deoxy-fl-D-ribofuranosyl)-2-chlorohypoxanthine; 2’- amino - 2’ - deoxy - N2 — …
Number of citations: 11 www.jstage.jst.go.jp
RJ Suhadolnik, S Pornbanlualap, DC Baker… - Archives of biochemistry …, 1989 - Elsevier
… for the biosynthesis of 2’-amino2’-deoxyadenosine and 2’-… pentofuranosyl moieties of 2’-amino-2’-deoxyadenosine and 2’-… D-ribofuranose of 2’-amino-2’-deoxyadenosine is 51:49; (ii) 8…
Number of citations: 16 www.sciencedirect.com
D Rohrer, M Sundaralingam - Journal of the American Chemical …, 1970 - ACS Publications
The structure of the-nucleosidewith a 2'-amino substituted ribose, aD-2'-amino-2'-deoxyadenosine monohydrate, has been determined using three-dimensional diffractometer intensities …
Number of citations: 48 pubs.acs.org
Y Gao, G Xu, P Wu, J Liu, Y Cai, Z Deng… - Applied and …, 2017 - Am Soc Microbiol
2′-Chloropentostatin (2′-Cl PTN, 2′-chloro-2′-deoxycoformycin) and 2′-amino-2′-deoxyadenosine (2′-amino dA) are two adenosine-derived nucleoside antibiotics …
Number of citations: 16 journals.asm.org
C Falschlunger, R Micura - Monatshefte für Chemie-Chemical Monthly, 2019 - Springer
… Here, we present a robust synthetic route to a 2′-amino-2′-deoxyadenosine … In this context, we previously implemented the here described 2′-amino-2′-deoxyadenosine building …
Number of citations: 4 link.springer.com
A Link, S Van Calenbergh, P Herdewijn - Tetrahedron letters, 1998 - Elsevier
… are coupled to the Kenner or Ellman safety catch linker, respectively, activated by cyanomethylation and subsequently transferred to the 2"-amino group of 2"-amino-2"-deoxyadenosine. …
Number of citations: 39 www.sciencedirect.com

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